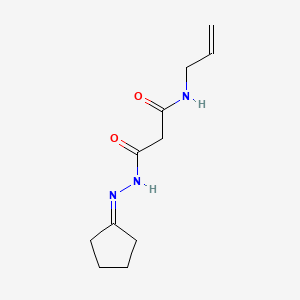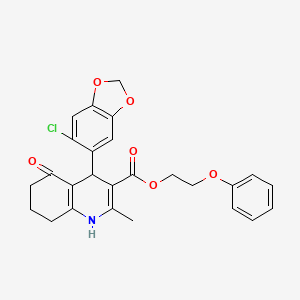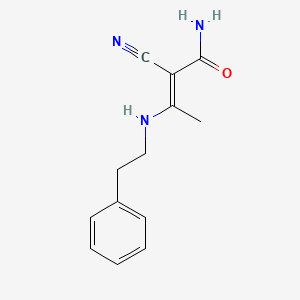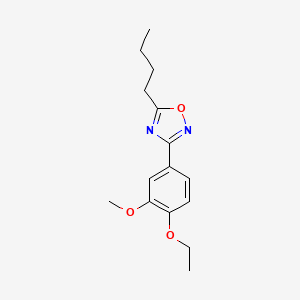![molecular formula C19H21NO3S B4889430 [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B4889430.png)
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . This compound features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a piperidine moiety through a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Coupling with Phenyl Ring: The benzenesulfonyl chloride is then reacted with a phenyl ring under basic conditions to form the [4-(benzenesulfonyl)phenyl] intermediate.
Attachment of Piperidine Moiety: The final step involves the reaction of the [4-(benzenesulfonyl)phenyl] intermediate with 4-methylpiperidine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its piperidine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological activities. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antipsychotic properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors and enzymes, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(Benzenesulfonyl)phenyl]-(4-ethylpiperidin-1-yl)methanone
- [4-(Benzenesulfonyl)phenyl]-(4-propylpiperidin-1-yl)methanone
- [4-(Benzenesulfonyl)phenyl]-(4-butylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone has a unique combination of the benzenesulfonyl and piperidine moieties, which can result in distinct pharmacological properties. The presence of the methyl group on the piperidine ring can influence its binding affinity and specificity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFZSLFTNFNYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)

![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide](/img/structure/B4889403.png)


![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
